Methyl 4-decynoate

Description

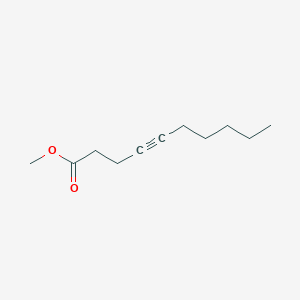

Methyl 4-decynoate is a straight-chain aliphatic ester characterized by a terminal triple bond at the fourth carbon position. Its molecular formula is $ \text{C}{11}\text{H}{18}\text{O}_2 $, with a structure comprising a decynoic acid backbone esterified with a methyl group. This compound is notable for its unsaturated alkyne moiety, which imparts distinct chemical reactivity and physical properties compared to saturated or olefinic analogs.

Properties

CAS No. |

89199-82-6 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl dec-4-ynoate |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H2,1-2H3 |

InChI Key |

VSUMMYQMNCUIRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-decynoate can be synthesized through several methods. One common approach involves the esterification of 4-decynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-decynoate undergoes various chemical reactions, including:

Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Amides, esters.

Scientific Research Applications

Methyl 4-decynoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: this compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-decynoate involves its interaction with specific molecular targets. The triple bond in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (Z)-4-Decenoate

Structural Differences :

- Bond Type: Methyl (Z)-4-decenoate (CAS 7367-83-1) contains a cis-configured double bond at the fourth carbon, whereas Methyl 4-decynoate features a triple bond at the same position .

- Reactivity: The alkyne group in this compound allows for reactions like Huisgen cycloaddition (click chemistry), while the double bond in Methyl (Z)-4-decenoate is more suited for hydrogenation or epoxidation.

Physical Properties :

- Melting/Boiling Points: The triple bond in this compound increases molecular rigidity and van der Waals interactions, likely resulting in higher boiling points compared to the less rigid Methyl (Z)-4-decenoate. Data extrapolated from methyl ester trends (Table 3, ) support this inference.

Cyclic Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Differences :

- Backbone: Compounds like sandaracopimaric acid methyl ester () possess polycyclic diterpene frameworks, contrasting with this compound’s linear aliphatic chain.

Physical and Chemical Properties :

- Volatility: Linear esters like this compound are more volatile than bulky diterpene esters, which have higher molecular weights and complex ring systems.

- Solubility: The alkyne group in this compound may reduce solubility in polar solvents compared to oxygen-rich diterpene esters.

Aromatic Methyl Esters (e.g., Methyl Salicylate)

Structural Differences :

- Methyl salicylate () contains an aromatic ring and hydroxyl group, while this compound is purely aliphatic.

Reactivity and Stability :

- Acid Sensitivity: this compound’s alkyne is prone to oxidation or polymerization under acidic conditions, whereas methyl salicylate’s ester group is stabilized by resonance with the aromatic ring.

Complex Derivatives (e.g., Methyl 4-Acetamido-2-Hydroxybenzoate)

Structural Differences :

- Methyl 4-acetamido-2-hydroxybenzoate () includes aromatic rings, hydroxyl, and acetamido groups, contrasting sharply with this compound’s simple structure.

Properties and Uses :

Q & A

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation with fume hood use.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; eye exposure requires 15-minute irrigation.

- Storage : Segregate from oxidizers and acids; maintain SDS accessibility per OSHA standards .

How can machine learning models predict novel applications of this compound in material science (e.g., polymer precursors)?

Advanced Research Focus

Train models using:

Dataset Curation : Compile structural analogs (e.g., terminal alkynes) with known polymer properties (e.g., Tg, tensile strength).

Feature Selection : Include molecular descriptors (e.g., topological polar surface area, logP).

Algorithm Choice : Use random forests or graph neural networks (GNNs) for structure-property prediction.

Validate predictions via synthesis and rheological testing. Open-source tools like RDKit facilitate descriptor calculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.